molecular formula C9H10O3S B1303308 Methyl 2-(methylsulfinyl)benzenecarboxylate CAS No. 4850-73-1

Methyl 2-(methylsulfinyl)benzenecarboxylate

Cat. No. B1303308
CAS RN: 4850-73-1
M. Wt: 198.24 g/mol
InChI Key: OAPYIFWRUTZGOY-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfinyl)benzenecarboxylate is a compound that features a methylsulfinyl group attached to a benzenecarboxylate moiety. This structure is related to various compounds that have been synthesized and analyzed in recent research, which include derivatives of benzofuran with methylsulfinyl substituents and benzene-sulfonate and -carboxylate copper polymers .

Synthesis Analysis

The synthesis of related methylsulfinyl compounds typically involves the oxidation of a methylsulfanyl precursor. For instance, methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate was oxidized using 3-chloroperoxybenzoic acid to yield the corresponding methylsulfinyl benzofuran derivative . Similarly, the synthesis of benzene-sulfonate and -carboxylate copper polymers involves the use of ligands such as 2-(2-pyridylmethyleneamino)benzenesulfonic acid and carboxylic acids like benzene-1,3,5-tricarboxylic acid .

Molecular Structure Analysis

The molecular structure of methylsulfinyl derivatives is characterized by the orientation of the sulfinyl group relative to the core aromatic system. In the case of benzofuran derivatives, the oxygen atom and the methyl group of the methylsulfinyl substituent are positioned on opposite sides of the plane of the benzofuran system . The crystal structures of these compounds are often stabilized by intermolecular interactions, such as aromatic π-π interactions and C—H interactions 10.

Chemical Reactions Analysis

Methylsulfinyl compounds can participate in various chemical reactions. For example, benzene-sulfonate and -carboxylate copper polymers have been used as catalysts in the peroxidative oxidation of cyclohexane, demonstrating the potential reactivity of sulfonate and carboxylate ligands in oxidation reactions . Additionally, the presence of a methylsulfinyl group can direct ortho-C-H arylation and iodination reactions in benzylamine derivatives, indicating its utility in facilitating specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfinyl compounds are influenced by their molecular structure. The presence of the sulfinyl group can affect the compound's polarity, reactivity, and intermolecular interactions. For instance, the crystal structures of methylsulfinyl benzofuran derivatives exhibit specific packing patterns due to aromatic π-π interactions and hydrogen bonding, which can impact their melting points, solubility, and stability 10. The reactivity of these compounds in catalytic and synthetic applications also highlights the importance of the sulfinyl group in determining their chemical properties .

Scientific Research Applications

Radical Relay Strategy in Synthesis

A novel approach for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes involves a radical relay strategy. This method utilizes methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, facilitated by a photocatalyst under visible light. The process highlights the in-situ generation of a methyl radical, critical as an intermediate for sulfonylation, demonstrating a significant advancement in the synthesis of methylsulfonyl-containing compounds under mild conditions (Gong et al., 2019).

Crystal Structure and Synthesis

Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was synthesized through the oxidation of its sulfanyl precursor. The crystal structure revealed that the oxygen atom and methyl group of the methylsulfinyl substituent are positioned on opposite sides of the benzofuran system, with the structure being further stabilized by intermolecular π–π interactions (Choi et al., 2008).

Semiconductor Properties of Ladder Polymers

Investigations into ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages offer insights into synthetic routes leading to semiconductive materials. The key involves converting methylsulfenyl groups to methylsulfinyl without producing undesired methylsulfonyl groups, resulting in a material with intrinsic electric conductivity. This demonstrates the compound's potential in semiconductor applications (Oyaizu et al., 2002).

Diastereoselectivity in Synthesis

Research on the diastereoselectivity of nucleophilic additions to the carbonyl group of β-ketossulfoxides derived from 1-indanone and 1-tetralone illustrates the complexity of reactions involving methylsulfinyl compounds. These studies aim to understand the stereochemical outcomes of such additions, shedding light on the nuanced behavior of these compounds in synthetic organic chemistry (Paiva, 2011).

Regiospecificity in Sulfone Synthesis

The synthesis of diaryl sulfones through the addition of arylsulfinic acids to 2-methyl-1,4-benzoquinone presents a method with high yields and notable regiospecificity. This process underscores the influence of solvent acidity and water content on the distribution of isomeric products, highlighting the compound's versatility in organic synthesis (Allgeier et al., 2003).

properties

IUPAC Name

methyl 2-methylsulfinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYIFWRUTZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377206
Record name Methyl 2-(methanesulfinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylsulfinyl)benzenecarboxylate

CAS RN

4850-73-1
Record name Methyl 2-(methanesulfinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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